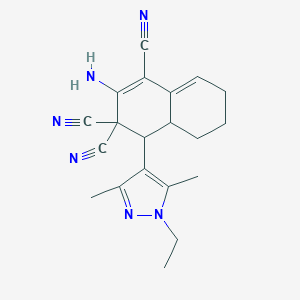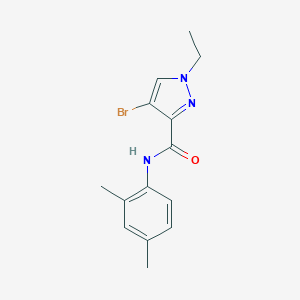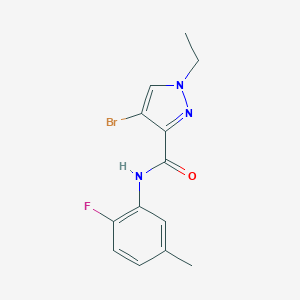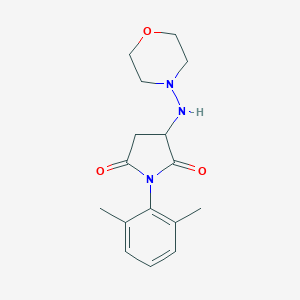
2-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile, commonly known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to have beneficial effects in various metabolic diseases.
作用机制
A-769662 activates 2-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile by binding to the γ-subunit of the enzyme and inducing a conformational change that promotes phosphorylation of the α-subunit at Thr172. This phosphorylation activates this compound and leads to downstream effects such as increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects:
A-769662 has been shown to have beneficial effects on glucose and lipid metabolism in various animal models of metabolic diseases. It has been shown to improve insulin sensitivity, reduce hepatic glucose production, and increase glucose uptake in skeletal muscle. A-769662 has also been shown to increase fatty acid oxidation and reduce lipid accumulation in adipose tissue and liver. In addition, A-769662 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
A-769662 has several advantages as a research tool. It is a specific and potent activator of 2-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile and can be used to study the downstream effects of this compound activation. It can also be used to study the role of this compound in various metabolic diseases. However, A-769662 has some limitations as a research tool. It has been shown to have off-target effects on other enzymes such as calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2) and sirtuin 1 (SIRT1). In addition, its effects on this compound may differ depending on the tissue and species being studied.
未来方向
There are several future directions for research on A-769662. One area of interest is the development of more specific 2-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile activators that do not have off-target effects. Another area of interest is the study of the effects of A-769662 on mitochondrial function and oxidative stress. In addition, the role of A-769662 in cancer and neurodegenerative diseases is an area of ongoing research. Finally, the development of A-769662 derivatives with improved pharmacokinetic properties is an area of interest for potential therapeutic applications.
合成方法
The synthesis of A-769662 involves a multistep process that starts with the reaction of 4-bromo-1,8-naphthalic anhydride with 1-ethyl-3,5-dimethylpyrazole to form 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole-2-carboxylic acid. This intermediate is then reacted with sodium azide and triphenylphosphine to form 4-azido-1-ethyl-3,5-dimethyl-1H-pyrazole-2-carboxylic acid, which is further reacted with 4-ethynyl-1,8-naphthalic anhydride to form A-769662.
科学研究应用
A-769662 has been extensively studied for its potential therapeutic applications in various metabolic diseases such as obesity, type 2 diabetes, and cardiovascular diseases. It has been shown to activate 2-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile in various tissues and improve glucose uptake, insulin sensitivity, and lipid metabolism. A-769662 has also been shown to have anti-inflammatory and anti-cancer properties.
属性
分子式 |
C20H22N6 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC 名称 |
2-amino-4-(1-ethyl-3,5-dimethylpyrazol-4-yl)-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile |
InChI |
InChI=1S/C20H22N6/c1-4-26-13(3)17(12(2)25-26)18-15-8-6-5-7-14(15)16(9-21)19(24)20(18,10-22)11-23/h7,15,18H,4-6,8,24H2,1-3H3 |
InChI 键 |
FCZZYPKTQOKKEW-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C(=N1)C)C2C3CCCC=C3C(=C(C2(C#N)C#N)N)C#N)C |
规范 SMILES |
CCN1C(=C(C(=N1)C)C2C3CCCC=C3C(=C(C2(C#N)C#N)N)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280130.png)

![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B280134.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280135.png)
![2-ethyl 4-methyl 3-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B280136.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280137.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280138.png)
![dimethyl 5-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B280139.png)
![4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B280144.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280146.png)
![Allyl 5-[(2,4-dichlorophenoxy)methyl]-2-furoate](/img/structure/B280148.png)

